molecular formula C10H9ClO B171816 (e)-3-m-Tolylacryloyl chloride CAS No. 13565-04-3

(e)-3-m-Tolylacryloyl chloride

Cat. No.: B171816
CAS No.: 13565-04-3
M. Wt: 180.63 g/mol
InChI Key: YOBPHWLIGRZJAK-AATRIKPKSA-N
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Description

(E)-3-m-Tolylacryloyl chloride is an organic compound with the molecular formula C10H9ClO It is a derivative of acrylic acid and contains a tolyl group attached to the β-carbon of the acryl chloride

Preparation Methods

Synthetic Routes and Reaction Conditions: (E)-3-m-Tolylacryloyl chloride can be synthesized through various methods. One common approach involves the reaction of (E)-3-m-Tolylacrylic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is often isolated through distillation under reduced pressure to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: (E)-3-m-Tolylacryloyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively.

    Addition Reactions: The double bond in the acryl chloride moiety can participate in addition reactions with nucleophiles, electrophiles, and radicals.

    Polymerization: The compound can undergo polymerization reactions to form polymers with specific properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.

    Addition Reactions: Reagents such as hydrogen halides, halogens, and peroxides can be used under various conditions (e.g., UV light, heat).

    Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used to initiate the polymerization process.

Major Products:

    Amides, Esters, and Thioesters: Formed through nucleophilic substitution reactions.

    Halogenated Compounds: Formed through addition reactions with halogens.

    Polymers: Formed through polymerization reactions.

Scientific Research Applications

(E)-3-m-Tolylacryloyl chloride has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Material Science: Utilized in the preparation of polymers and copolymers with specific properties for use in coatings, adhesives, and sealants.

    Biological Studies: Employed in the synthesis of biologically active molecules for studying enzyme inhibition and receptor binding.

    Industrial Applications: Used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (E)-3-m-Tolylacryloyl chloride involves its reactivity towards nucleophiles and electrophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various derivatives. The presence of the tolyl group can influence the compound’s reactivity and selectivity in different reactions.

Molecular Targets and Pathways:

    Nucleophilic Attack: The carbonyl carbon is the primary target for nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Polymerization: The double bond in the acryl chloride moiety can participate in radical polymerization pathways, leading to the formation of polymers.

Comparison with Similar Compounds

(E)-3-m-Tolylacryloyl chloride can be compared with other similar compounds such as:

    Acryloyl Chloride: Lacks the tolyl group, making it less sterically hindered and more reactive towards nucleophiles.

    Methacryloyl Chloride: Contains a methyl group on the α-carbon, which can influence its reactivity and polymerization behavior.

    Benzoyl Chloride: Contains a phenyl group instead of a tolyl group, affecting its reactivity and applications.

Uniqueness: The presence of the tolyl group in this compound provides unique steric and electronic properties, influencing its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specific synthetic applications and material science research.

Properties

IUPAC Name

(E)-3-(3-methylphenyl)prop-2-enoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c1-8-3-2-4-9(7-8)5-6-10(11)12/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBPHWLIGRZJAK-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C/C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13565-04-3
Record name 13565-04-3
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